BenchChemオンラインストアへようこそ!

2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide

NMDA receptor antagonist MAO-A inhibitor dual pharmacology

This compound delivers validated dual-pathway pharmacology—simultaneous low-affinity NMDA receptor antagonism (IC50 8.1 µM) and reversible MAO-A inhibition (IC50 7.8 µM)—that pure NMDA antagonists (memantine) or MAO inhibitors cannot replicate. Preclinical head-to-head data confirm efficacy in neuropathic pain models where memantine is inactive, and a ~19-fold higher therapeutic index over MK-801 enables chronic in vivo studies without intolerable motor side effects. Human Phase II PK/PD data support translational dose-finding. Procure for target validation, pain research, or neuroprotection studies.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B7855223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC(=O)CN
InChIInChI=1S/C11H14N2O/c12-7-11(14)13-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-7,12H2,(H,13,14)
InChIKeyUWPTYLJSWCCUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide – Essential Compound Profile for Research Procurement


2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide (CAS 202844-10-8; also known as Indantadol, CHF-3381, N-(2-indanyl)glycinamide) is a synthetic small molecule belonging to the 2-aminoindane family . It functions as a low-affinity, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a reversible, nonselective monoamine oxidase (MAO-A/MAO-B) inhibitor, with a molecular formula C11H14N2O and molecular weight 190.11 g/mol [1]. The compound was originally developed for neuropathic pain and epilepsy indications and has been evaluated in preclinical models and Phase II clinical trials [2].

Why 2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide Cannot Be Replaced by a Single-Mechanism Analog in Pain or Neuroprotection Research


The compound’s dual pharmacology—simultaneous low-affinity NMDA receptor antagonism (IC50 = 8.1 µM at the phencyclidine site; 5 µM in cortical neurons) and reversible MAO-A inhibition (IC50 = 7.8 µM)—creates a pharmacodynamic profile that cannot be replicated by sub-maximal combinations of NMDA-only antagonists (e.g., memantine, ketamine) or MAO-A-only inhibitors (e.g., moclobemide) [1]. In head-to-head preclinical studies, CHF3381 retained efficacy in neuropathic pain models where the pure NMDA antagonist memantine was inactive, demonstrating that dual-pathway engagement is functionally consequential, not merely additive [2]. Substituting structurally similar 2-aminoindane derivatives without the glycinamide side chain would forfeit the NMDA antagonist activity, as the metabolite 2-aminoindane displays ~10-fold weaker NMDA affinity (Ki = 91.2 µM) [1].

Quantitative Differentiation of 2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide Against Key Comparators


Dual NMDA Receptor Antagonism and MAO-A Inhibition at Overlapping Potency Versus Single-Mechanism Agents

CHF3381 is a low-affinity, noncompetitive NMDA antagonist (IC50 = 8.1 µM at the NMDA-phencyclidine site; IC50 = 5 µM for blockade of NMDA-evoked currents in primary cortical neurons) and a reversible MAO-A inhibitor (IC50 = 7.8 µM) [1]. In contrast, memantine is a pure NMDA antagonist (IC50 = 0.79–1.01 µM) with no MAO-A activity, and moclobemide is a selective MAO-A inhibitor (IC50 = 6.1 µM) with negligible NMDA antagonism [2][3]. The target compound achieves meaningful dual target engagement within a single-digit micromolar window, while achieving similar MAO-A potency to the reference MAO-A inhibitor moclobemide.

NMDA receptor antagonist MAO-A inhibitor dual pharmacology pain neuroprotection

Antihyperalgesic Efficacy in a Gold-Standard Human Experimental Pain Model Directly Compared with Gabapentin

In a randomised, double-blind, placebo-controlled crossover study in 27 healthy male volunteers, a single oral dose of CHF3381 (500 mg) was compared with gabapentin (1200 mg) and placebo in the heat-capsaicin model of secondary hyperalgesia [1]. The median area of secondary hyperalgesia on the dominant forearm, expressed as percent of baseline, was 86% (IQR 69–100%) after placebo, 56% (IQR 41–76%) after gabapentin (P < 0.001 vs placebo), and 67% (IQR 49–88%) after CHF3381 (P < 0.009 vs placebo). Both active treatments significantly reduced hyperalgesia versus placebo, with CHF3381 demonstrating a quantitatively comparable effect to a supratherapeutic dose of the first-line neuropathic pain agent gabapentin.

human pain model secondary hyperalgesia gabapentin neuropathic pain

Complete Neuroprotection in Kainate-Induced Neurodegeneration: Direct Comparison with MK-801 and Lamotrigine

In a kainate seizure-induced neurodegeneration model in rats, CHF3381, the high-affinity NMDA antagonist MK-801, and the Na+ channel blocker lamotrigine were compared at doses insufficient to prevent or attenuate seizures [1]. Neuronal damage was quantified using Fluoro-Jade B fluorescent staining. Animals pretreated with lamotrigine exhibited the same degree of cell damage as vehicle-treated controls. In contrast, both MK-801 and CHF3381 completely prevented cell damage (0% degenerating cells vs extensive neurodegeneration in controls) [1]. This establishes that CHF3381 provides neuroprotection equivalent to the canonical high-affinity NMDA antagonist MK-801 under conditions that dissociate antiepileptic from neuroprotective activity.

neuroprotection excitotoxicity kainate-induced neurodegeneration NMDA antagonist

Therapeutic Index Advantage: Low-Affinity NMDA Antagonism with Reduced Motor Impairment Versus MK-801

CHF3381 exhibits a favourable therapeutic index (TI) in rodent models. In rats, the oral ED50 for anticonvulsant activity in the maximal electroshock seizure (MES) test was 21 mg/kg, while the TD50 for motor impairment on the rotarod test was approximately 300 mg/kg p.o., yielding a TI of ~14.3 [1]. By comparison, the high-affinity NMDA antagonist MK-801 shows an anticonvulsant ED50 of approximately 0.67 mg/kg p.o. (versus bicuculline seizures in mice) and a rotarod impairment ED50 of 0.5 mg/kg, giving a TI of ~0.75 [2][3]. CHF3381 therefore provides a roughly 19-fold greater safety margin between efficacy and motor toxicity relative to MK-801.

therapeutic index safety margin motor impairment anticonvulsant NMDA antagonist

Broader Antinociceptive Spectrum Across Inflammatory and Neuropathic Pain Models Versus Memantine

In a systematic preclinical comparison, CHF3381 and memantine were evaluated in multiple rat and mouse pain models [1]. In the rat chronic constriction injury (CCI) model of neuropathic pain, CHF3381 relieved both cold and mechanical allodynia (MED = 100 mg/kg p.o.), whereas memantine was completely inactive against both endpoints [1]. In streptozotocin-induced diabetic neuropathy, CHF3381 reversed mechanical hyperalgesia (MED = 50 mg/kg p.o.), while memantine produced only a partial antinociceptive effect at 15 mg/kg i.p. [1]. In carrageenan-induced inflammatory hyperalgesia, CHF3381 suppressed both thermal and mechanical hyperalgesia (MED = 30 mg/kg p.o. for both), whereas memantine achieved only partial reversal (MED = 10–15 mg/kg i.p.) [1]. Both compounds similarly inhibited the wind-up phenomenon in isolated rat spinal cord, establishing that the differential in vivo efficacy is not due to differential NMDA antagonist potency at the spinal level but likely reflects the added contribution of MAO-A inhibition by CHF3381 [1].

antinociceptive neuropathic pain inflammatory pain allodynia memantine

Evidence-Based Research and Industrial Application Scenarios for 2-Amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide


Preclinical Neuropathic Pain Research Requiring Dual NMDA/MAO-A Mechanism Validation

This compound is suited for studies aiming to validate the therapeutic advantage of simultaneous NMDA antagonism and MAO-A inhibition in neuropathic pain. As demonstrated by the Villetti et al. (2003) head-to-head comparison, CHF3381 achieves efficacy in nerve injury and diabetic neuropathy models where the pure NMDA antagonist memantine is inactive [1]. Researchers can use CHF3381 to dissect the relative contributions of glutamate- and monoamine-mediated pathways in chronic pain without resorting to multi-drug cocktails.

Human Translational Pain Studies Using the Heat-Capsaicin Model

The compound has established clinical proof-of-concept in the heat-capsaicin human experimental pain model, where a single 500 mg oral dose produced a statistically significant reduction in secondary hyperalgesia versus placebo (P < 0.009), with an effect size comparable to a supratherapeutic dose of gabapentin (P < 0.001) [2]. This validated human model and pharmacokinetic/pharmacodynamic (PK/PD) data from the Csajka et al. (2005) study make CHF3381 a rational choice for Phase I translational pain research and dose-finding studies [3].

Neuroprotection Studies Targeting Excitotoxicity Without Psychotomimetic Liability

As shown by Zucchini et al. (2002), CHF3381 provides complete neuroprotection against kainate-induced neurodegeneration—equivalent to MK-801—at doses that do not prevent seizures [4]. Coupled with its ~19-fold higher therapeutic index over MK-801 (Villetti et al., 2001), CHF3381 is a preferred neuroprotective agent for chronic in vivo studies where high-affinity NMDA antagonists would cause intolerable motor impairment, stereotypy, or lethality [5].

Antiepileptic Drug Discovery with Favourable Therapeutic Window

CHF3381 demonstrates an anticonvulsant ED50 of 21 mg/kg p.o. in the rat MES model with motor toxicity (rotarod) observed only at doses >300 mg/kg, yielding a therapeutic index of approximately 14 [5]. This favourable profile supports its use as a lead scaffold or reference compound in antiepileptic drug discovery programs targeting NMDA receptor hypofunction, particularly where the poor safety margins of MK-801 and related high-affinity antagonists preclude their use as positive controls.

Quote Request

Request a Quote for 2-amino-N-(2,3-dihydro-1H-inden-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.